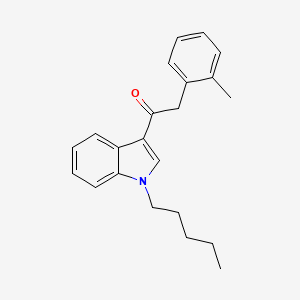

JWH-251

Descripción general

Descripción

Actúa como un agonista cannabinoide con alta afinidad por el receptor cannabinoide central (CB1) y una afinidad relativamente modesta por el receptor cannabinoide periférico (CB2) . Este compuesto es conocido por sus propiedades psicoactivas y se ha utilizado en la investigación científica para estudiar los efectos de los cannabinoides sintéticos en el cuerpo humano.

Aplicaciones Científicas De Investigación

JWH 251 se ha utilizado ampliamente en la investigación científica para estudiar los efectos de los cannabinoides sintéticos en el cuerpo humano. Sus aplicaciones incluyen:

Mecanismo De Acción

JWH 251 ejerce sus efectos uniéndose a los receptores cannabinoides (CB1 y CB2) en el cuerpo. Tiene una alta afinidad por el receptor cannabinoide central (CB1) con una constante de disociación (Ki) de 29 nanomolares y una afinidad relativamente modesta por el receptor cannabinoide periférico (CB2) con una constante de disociación (Ki) de 146 nanomolares . Al unirse a estos receptores, JWH 251 estimula la activación de proteínas G, lo que lleva a diversas vías de señalización descendentes que dan como resultado sus efectos psicoactivos .

Análisis Bioquímico

Biochemical Properties

JWH-251 shows a high affinity for the central cannabinoid (CB1) receptor with a Ki value of 29 nM and a comparatively modest affinity for the peripheral cannabinoid (CB2) receptor (Ki = 146 nM) . It stimulates GTPγS binding of CB1 and CB2 receptors with EC50 values of 29 and 8.3 nM, respectively .

Cellular Effects

The cellular effects of this compound are primarily mediated through its interactions with the CB1 and CB2 receptors. As a cannabinoid agonist, it can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the CB1 and CB2 receptors. As an agonist, it can lead to activation of these receptors, potentially leading to changes in gene expression .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de JWH 251 implica la reacción de 1-pentilindol con cloruro de 2-metilfenilacetilo en presencia de una base como trietilamina. La reacción se lleva a cabo típicamente en un solvente orgánico como diclorometano a temperatura ambiente. El producto se purifica luego mediante cromatografía en columna para obtener JWH 251 puro .

Métodos de Producción Industrial

La producción industrial de JWH 251 sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para aumentar el rendimiento y la pureza. El uso de sistemas automatizados y técnicas avanzadas de purificación, como la cromatografía líquida de alta resolución (HPLC), garantiza la producción de JWH 251 de alta calidad para fines de investigación .

Análisis De Reacciones Químicas

Tipos de Reacciones

JWH 251 se somete a diversas reacciones químicas, entre ellas:

Oxidación: JWH 251 se puede oxidar para formar metabolitos hidroxilados.

Reducción: Las reacciones de reducción pueden convertir JWH 251 a sus formas reducidas correspondientes.

Sustitución: Las reacciones de sustitución pueden ocurrir en las porciones de indol o fenilacetilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes como bromo o cloro.

Productos Principales Formados

Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, reducidos y sustituidos de JWH 251. Estos derivados a menudo se estudian por sus propiedades farmacológicas y sus posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

JWH 251 es similar a otros cannabinoides sintéticos como:

JWH 250: El compuesto 2'-metoxi de JWH 251.

JWH 203: El compuesto 2'-cloro de JWH 251.

JWH 249: El compuesto 2'-bromo de JWH 251.

Singularidad

JWH 251 es único debido a su grupo fenilacetilo, que reemplaza el anillo naftóilo que se encuentra en la mayoría de los compuestos cannabinoides de aminoalquilindol. Esta diferencia estructural contribuye a su perfil farmacológico distinto y a su selectividad de receptores .

Propiedades

IUPAC Name |

2-(2-methylphenyl)-1-(1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO/c1-3-4-9-14-23-16-20(19-12-7-8-13-21(19)23)22(24)15-18-11-6-5-10-17(18)2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIPNGRKUAVSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235555 | |

| Record name | JWH-251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864445-39-6 | |

| Record name | 2-(2-Methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-251 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-251 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H9NDH32M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

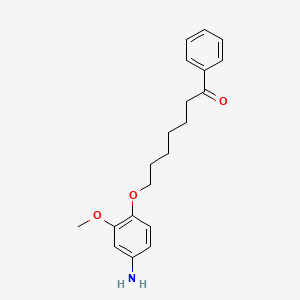

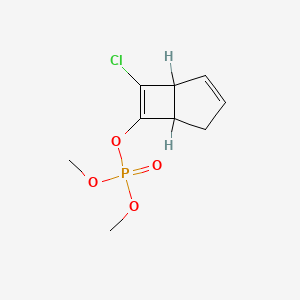

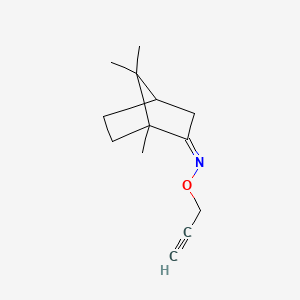

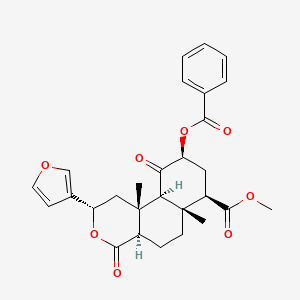

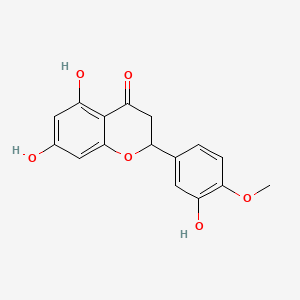

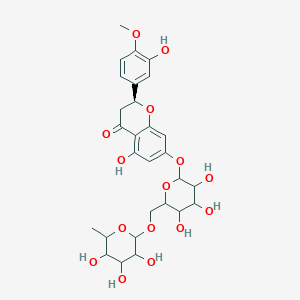

Feasible Synthetic Routes

Q1: What analytical techniques are commonly employed for the identification and quantification of JWH-251 in various matrices?

A: Several analytical techniques prove effective for identifying and quantifying this compound (1-Pentyl-3-(2-methylphenylacetyl)indole). Gas Chromatography/Mass Spectrometry (GC/MS) [, ] and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) [, ] are frequently utilized due to their ability to separate and detect this synthetic cannabinoid in complex mixtures. [] employed a DB-5MS capillary column for optimal separation in GC/MS, while [] achieved rapid separation using a Kinetex Biphenyl column in LC/MS/MS.

Q2: How does the structure of this compound relate to other synthetic cannabinoids, and what insights do we have into its potential metabolism?

A: this compound belongs to the phenylacetylindole family of synthetic cannabinoids. [, ] Research suggests that its metabolism likely mirrors that of other members within this group, such as JWH-203. Initial insights into the phase I metabolites of this compound have been gained using GC-MS and LC-MS/MS. [] Further investigation into its metabolic pathways is crucial for understanding its duration of action and potential for detection.

Q3: What challenges arise when attempting to detect this compound and other synthetic cannabinoids in biological samples for workplace drug testing?

A: The constantly evolving nature of the synthetic cannabinoid market poses a challenge for workplace drug testing. Standard procedures often focus on established substances. Methods validated for detecting a specific set of synthetic cannabinoids, like the 19 including this compound validated in [], might not capture newer, unanticipated analogs. This highlights the need for adaptable and comprehensive analytical approaches to keep pace with new designer drugs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid;methanesulfonic acid](/img/structure/B1673110.png)